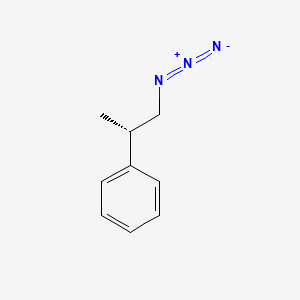
(S)-1-Azido-2-phenylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Azido-2-phenylpropane is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Building Block for Complex Molecules
(S)-1-Azido-2-phenylpropane serves as an essential building block in the synthesis of various organic compounds. It can be utilized to prepare amines and triazoles through nucleophilic substitution reactions. The azide functional group is particularly valuable due to its ability to undergo click chemistry, which allows for the formation of stable linkages with other molecules.
Table 1: Synthetic Applications of this compound
| Application Type | Description | Example Products |
|---|---|---|
| Amine Synthesis | Conversion to amines via reduction | Primary and secondary amines |
| Triazole Formation | Used in the synthesis of triazoles | 1,2,3-Triazole derivatives |
| Click Chemistry | Forms stable linkages with biomolecules | Bioconjugates |
Bioconjugation Techniques
Labeling Biomolecules
In biological research, this compound is employed in bioconjugation techniques, especially for labeling biomolecules with fluorescent tags. This application is crucial for tracking biological processes and studying interactions within cells.
Case Study: Fluorescent Labeling
A study demonstrated the successful use of this compound in labeling proteins with fluorescent dyes through click chemistry. This method allowed researchers to visualize protein localization in live cells, providing insights into cellular dynamics and interactions .
Pharmaceutical Development
Precursor for Pharmaceutical Compounds
This compound has potential as a precursor for various pharmaceutical compounds. Its ability to introduce azide groups into drug candidates can enhance their pharmacological properties. The azide moiety can be transformed into amines or other functional groups that are critical for drug activity.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Agents | Development of azide-containing anticancer drugs | Azide-modified cytotoxic agents |
| Antibiotics | Synthesis of new antibiotic compounds | Azide derivatives of known antibiotics |
Industrial Applications
Specialty Chemicals and Materials
In industry, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing their properties.
Eigenschaften
CAS-Nummer |
74669-74-2 |
|---|---|
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
[(2S)-1-azidopropan-2-yl]benzene |
InChI |
InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
OARTVRGYHXVYRL-MRVPVSSYSA-N |
SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Isomerische SMILES |
C[C@H](CN=[N+]=[N-])C1=CC=CC=C1 |
Kanonische SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















